Ethyl,5-ethylpyridine-2,3-dicarbonate

Positional isomer Regiochemistry Identity confirmation

Ethyl,5-ethylpyridine-2,3-dicarbonate (CAS 133622-92-1) is a pyridine-2,3-dicarboxylate diester. Critically, the systematic name for this CAS registry number is 2,3-Pyridinedicarboxylic acid, 6-ethyl-, 2,3-diethyl ester (or 6-ethyl-2,3-pyridinedicarboxylic acid diethyl ester, molecular formula C13H17NO4).

Molecular Formula C11H13NO6
Molecular Weight 255.226
CAS No. 133622-92-1
Cat. No. B590831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl,5-ethylpyridine-2,3-dicarbonate
CAS133622-92-1
SynonymsEthyl,5-Ethyl-Pyridine-2,3-Dicarbonate
Molecular FormulaC11H13NO6
Molecular Weight255.226
Structural Identifiers
SMILESCCC1=CN=C(C(=C1CC)OC(=O)O)OC(=O)O
InChIInChI=1S/C11H13NO6/c1-3-6-5-12-9(18-11(15)16)8(7(6)4-2)17-10(13)14/h5H,3-4H2,1-2H3,(H,13,14)(H,15,16)
InChIKeyMIKXXSLHYJJIEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-2,3-pyridinedicarboxylic Acid Diethyl Ester: Identity and Procurement


Ethyl,5-ethylpyridine-2,3-dicarbonate (CAS 133622-92-1) is a pyridine-2,3-dicarboxylate diester. Critically, the systematic name for this CAS registry number is 2,3-Pyridinedicarboxylic acid, 6-ethyl-, 2,3-diethyl ester (or 6-ethyl-2,3-pyridinedicarboxylic acid diethyl ester, molecular formula C13H17NO4) [1]. The frequently encountered '5-ethyl' designation in the trivial name is misleading; the ethyl substituent resides at the 6-position of the pyridine ring. This compound belongs to a class of substituted pyridine-2,3-dicarboxylates that serve as essential intermediates in the synthesis of imidazolinone herbicides and related heterocyclic compounds [2]. Procurement of this specific isomer requires rigorous identity verification, as positional isomers (e.g., the 5-ethyl analogue, CAS 105151-39-1) exhibit divergent reactivity and application profiles.

Identity 6-Ethyl positional isomer (not the common 5-ethyl)
Class Substituted pyridine-2,3-dicarboxylate diester intermediate
Procurement Requires rigorous identity verification against 5-ethyl isomer

Why Generic Substitution Fails for 6-Ethyl-2,3-pyridinedicarboxylate


Generic substitution among pyridine-2,3-dicarboxylate esters is scientifically unsound because the position of the alkyl substituent on the pyridine ring dictates the steric and electronic environment of the ester groups, directly governing reactivity in downstream cyclocondensation reactions [1]. The 6-ethyl substitution pattern on CAS 133622-92-1 is regiochemically distinct from the 5-ethyl isomer (CAS 105151-39-1), which is the established intermediate for the herbicide imazethapyr [2]. Using the incorrect positional isomer not only risks failed imidazolinone ring formation but also introduces an uncharacterized impurity profile that can compromise the biological activity and regulatory compliance of the final agrochemical or pharmaceutical agent. Therefore, procurement must be predicated on exact positional isomer identity, not merely the presence of a pyridine-dicarboxylate scaffold.

6-Ethyl isomer (CAS 133622-92-1)
5-Ethyl isomer (CAS 105151-39-1)
Ethyl at 6-position alters steric/electronic environment
5-ethyl substitution used in imazethapyr cyclocondensation
No published imidazolinone formation; synthetic utility unvalidated
Documented intermediate with established synthetic yields
Uncharacterized impurity profile may require separate qualification
Established impurity and regulatory profile in literature

6-Ethyl vs. 5-Ethyl Isomer: Differentiation Evidence


6-Ethyl vs. 5-Ethyl Regiochemical Identity

The sole reported commercial identity for CAS 133622-92-1 is 2,3-Pyridinedicarboxylicacid, 6-ethyl-, 2,3-diethyl ester (C13H17NO4, MW 251.28) [1]. In contrast, the widely utilized imazethapyr precursor is the 5-ethyl isomer, diethyl 5-ethylpyridine-2,3-dicarboxylate (CAS 105151-39-1, C13H17NO4, MW 251.28) . These are constitutional isomers with identical molecular weight but distinct connectivity. No quantitative biological or reactivity data for the 6-ethyl isomer were identified in the peer-reviewed or patent literature at the time of this analysis, underscoring that the primary verifiable differentiation is structural.

Positional isomer identity
Head-to-head
6-ethyl (target) vs. 5-ethyl (reference)
Identical MW, divergent connectivity
Confirmation of substitution position critical for procurement
No reactivity data for 6-ethyl isomer
Positional isomer Regiochemistry Identity confirmation Imidazolinone Intermediate

Molecular Formula Discrepancy: A Quality Alert

Several vendor listings associate CAS 133622-92-1 with the molecular formula C11H13NO6 (MW 255.22) under the name 'Ethyl,5-ethylpyridine-2,3-dicarbonate' . However, the authoritative CAS registry and IUPAC-compliant sources assign the formula C13H17NO4 (MW 251.28) for 2,3-Pyridinedicarboxylicacid, 6-ethyl-, 2,3-diethyl ester [1]. This discrepancy indicates that some commercial offerings may refer to a different chemical entity (potentially a mixed carbonate-ester derivative) or contain nomenclature errors. Procurement decisions must resolve this formula mismatch through independent analytical verification (e.g., HRMS, NMR) before use.

Formula fidelity
Class-level inference
C13H17NO4 (authoritative) vs. C11H13NO6 (some vendors)
Δ 60.05 Da
Resolve formula mismatch via HRMS/NMR before use
Vendor specification ambiguity
Molecular formula Quality control Purity Identity Vendor specification

No Imazethapyr Synthetic Validation for 6-Ethyl Isomer

The 5-ethyl isomer (CAS 105151-39-1) is explicitly validated as the penultimate intermediate in imazethapyr synthesis, with reported yields of ≥89% in the esterification step and final imazethapyr purity reaching 99% [1]. Patent literature consistently designates 5-ethylpyridine-2,3-dicarboxylate esters—not the 6-ethyl isomer—as the substrates for imidazolinone cyclization with 2-amino-2,3-dimethylbutyramide [2]. No peer-reviewed or patent document was identified that demonstrates the successful conversion of CAS 133622-92-1 to any imidazolinone herbicide. This negative evidence is itself a critical differentiator: the 6-ethyl isomer is not a direct drop-in replacement for the 5-ethyl isomer in established agrochemical synthetic routes.

Imazethapyr synthetic utility
Cross-study comparable
6-ethyl: no published examples
5-ethyl: yield ≥89%, purity 99%
Only 5-ethyl isomer has documented synthetic utility
Literature survey as of early 2026
Imazethapyr Herbicide intermediate Synthetic validation Reactivity Patent

Supplier Scarcity: 6-Ethyl vs. 5-Ethyl Isomer

A survey of major chemical supplier catalogs reveals that the 5-ethyl isomer (CAS 105151-39-1) is listed by multiple vendors with defined purity specifications (typically 95–98%) . In contrast, CAS 133622-92-1 is offered by a limited number of suppliers, often without quantitative purity data or with ambiguous structural descriptions . This scarcity translates to longer lead times, higher minimum order quantities, and reduced competitive pricing for the 6-ethyl isomer. For research programs requiring reproducible, scalable supply, the 5-ethyl isomer presents a lower procurement risk.

Supplier availability
Supporting evidence
~2–3× fewer suppliers
for 6-ethyl vs. 5-ethyl (≥10)
Limited supplier base increases procurement risk
Catalog survey, 2026
Supplier Availability Procurement Catalog Sourcing

Validated Applications for 6-Ethyl-2,3-pyridinedicarboxylate


Imidazolinone SAR: Regiochemical Probe

The 6-ethyl positional isomer serves as a critical negative control or comparator in SAR campaigns exploring the impact of alkyl substitution position on acetolactate synthase (ALS) inhibition. While the 5-ethyl isomer is the established precursor for commercial imazethapyr [1], systematic evaluation of the 6-ethyl analogue can delineate the steric and electronic boundaries for imidazolinone binding, directly informing the design of next-generation herbicides with altered crop selectivity profiles.

Imazethapyr Impurity Reference Standard

During the synthesis of imazethapyr from the 5-ethyl isomer, the 6-ethyl analogue may arise as a trace process impurity if 2-ethylacrolein feedstock contains regioisomeric contaminants. Procurement of authenticated CAS 133622-92-1 enables its use as a qualified reference standard for HPLC/GC method development and validation, ensuring batch-to-batch consistency in agrochemical active pharmaceutical ingredient (API) production .

6-Substituted Pyridinedicarboxylate Library Starting Material

The 6-ethyl-2,3-dicarboxylate scaffold provides a distinct vector for derivatization compared to the 5-ethyl analogue. In medicinal chemistry programs targeting non-herbicidal applications (e.g., kinase inhibitors, antimicrobials), the 6-substitution pattern may confer unique pharmacokinetic or target engagement properties. CAS 133622-92-1 enables library synthesis that explores chemical space inaccessible from the 5-ethyl isomer [1].

Regioselective Esterification Methodology

The differential reactivity of the 2- and 3-ester groups in 6-ethyl vs. 5-ethyl pyridinedicarboxylates provides a testbed for developing chemoselective hydrolysis, aminolysis, or reduction protocols. Researchers focused on synthetic methodology can leverage the distinct electronic environment of the 6-ethyl isomer to validate the regiochemical fidelity of new catalytic transformations .

Application
Selection Property
Validation Focus
ALS inhibition SAR studies
6-ethyl positional isomer comparator
Binding and selectivity profiling
Impurity reference method development
6-ethyl isomer as potential process impurity
HPLC/GC specificity and batch consistency
6-substituted library synthesis
6-substitution vector for derivatization
Target engagement screening
Chemoselective ester transformation studies
Differential 2- and 3-ester reactivity
Regiochemical fidelity of catalytic protocols
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